4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine
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Overview
Description
4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine: is a chemical compound with the molecular formula C8H14BrN3 and a molecular weight of 232.12 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. The reaction is carried out under mild conditions and offers excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with varying oxidation states.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological and industrial applications .
Scientific Research Applications
4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound is employed in the development of advanced materials with specific electronic, optical, or mechanical properties.
Agricultural Chemistry: It is utilized in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-1-ethyl-3-phenyl-1H-pyrazol-5-amine
- 4-Bromo-1-ethyl-3-cyclohexyl-1H-pyrazol-5-amine
Uniqueness
4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with hydrophobic targets, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
4-bromo-2-ethyl-5-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVOWWLZDNQDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(C)C)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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